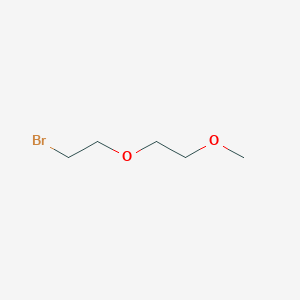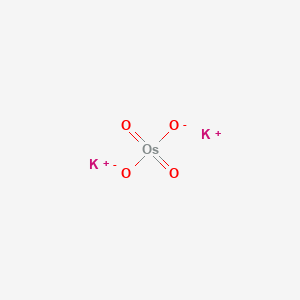
1-Bromo-2-(2-méthoxyéthoxy)éthane
Vue d'ensemble
Description
1-Bromo-2-(2-methoxyethoxy)ethane is an organic compound with the molecular formula C5H11BrO2. It is a clear, colorless to pale yellow liquid that is not miscible in water but soluble in organic solvents such as alcohols and ethers . This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Applications De Recherche Scientifique
1-Bromo-2-(2-methoxyethoxy)ethane is used in the synthesis of various compounds for scientific research. It is employed in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . Additionally, it is used in the synthesis of squaraine dyes, which exhibit selective fluorogenic responses towards zinc cations
Mécanisme D'action
Target of Action
1-Bromo-2-(2-methoxyethoxy)ethane is a chemical compound used in organic synthesis . Its primary targets are the molecules it reacts with in these synthetic processes. Specific targets can vary depending on the particular reaction or synthesis pathway .
Mode of Action
The compound acts as a reagent in organic synthesis, participating in chemical reactions to form new compounds . Its bromine atom is highly reactive, allowing it to form bonds with other molecules or functional groups in the target compounds .
Biochemical Pathways
1-Bromo-2-(2-methoxyethoxy)ethane is involved in the synthesis of various organic compounds . For instance, it can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . These derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .
Result of Action
The primary result of 1-Bromo-2-(2-methoxyethoxy)ethane’s action is the formation of new organic compounds through chemical reactions . For example, it can contribute to the synthesis of DPP derivatives, which are used as pigments in two-photon excited fluorescence microscopy .
Méthodes De Préparation
1-Bromo-2-(2-methoxyethoxy)ethane can be synthesized through the reaction of bromoethane with 2-methoxyethanol in the presence of a base . Another method involves the reaction of diethylene glycol monomethyl ether with phosphorus tribromide. The reaction is carried out in an ice bath, followed by gradual warming to room temperature and heating in an oil bath . The product is then extracted with diethyl ether and purified .
Analyse Des Réactions Chimiques
1-Bromo-2-(2-methoxyethoxy)ethane primarily undergoes substitution reactions due to the presence of the bromine atom. Common reagents used in these reactions include sodium or potassium hydroxide, which facilitate the substitution of the bromine atom with other functional groups . The major products formed from these reactions depend on the nucleophile used. For example, reacting with sodium methoxide can yield 2-(2-methoxyethoxy)ethanol .
Comparaison Avec Des Composés Similaires
1-Bromo-2-(2-methoxyethoxy)ethane can be compared to similar compounds such as 2-bromoethyl methyl ether and 2-(2-methoxyethoxy)ethyl bromide . These compounds share similar structures and reactivity patterns but differ in their specific applications and properties. For instance, 2-bromoethyl methyl ether is used in the synthesis of other ethers, while 2-(2-methoxyethoxy)ethyl bromide is used in the preparation of polyethylene glycol derivatives .
Propriétés
IUPAC Name |
1-(2-bromoethoxy)-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXJXNSHCKHFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92450-98-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromoethyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92450-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30202494 | |
| Record name | 1-Bromo-3,6-dioxaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54149-17-6 | |
| Record name | 1-Bromo-2-(2-methoxyethoxy)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54149-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3,6-dioxaheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054149176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3,6-dioxaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3,6-dioxaheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-Bromo-2-(2-methoxyethoxy)ethane used in the development of VRFB membranes?
A1: 1-Bromo-2-(2-methoxyethoxy)ethane is used as a grafting agent to modify the properties of polybenzimidazole (AmPBI) in the development of VRFB membranes []. The compound's structure allows it to react with the amino groups present in AmPBI, introducing flexible hydrophilic side chains. This modification aims to improve the proton conductivity of the membrane while simultaneously reducing vanadium ion permeability.
Q2: What is the impact of incorporating 1-Bromo-2-(2-methoxyethoxy)ethane on the performance of the VRFB membrane?
A2: The incorporation of 1-Bromo-2-(2-methoxyethoxy)ethane into the AmPBI polymer matrix leads to the creation of a composite membrane (AmPBI-MOE-PIL-X) with improved properties for VRFB applications []. Specifically, the grafted hydrophilic side chains enhance proton conductivity, a crucial factor for efficient battery operation. Furthermore, increasing the concentration of the ionic liquid component (PIL) within the membrane leads to a reduction in vanadium ion permeability. This is critical for preventing self-discharge and enhancing the overall performance and lifespan of VRFBs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)





![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)




